1-Methylisoguanosine
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Overview
Description
1-Methylisoguanosine is a naturally occurring nucleoside derivative, primarily isolated from marine organisms such as sponges and nudibranchs It is structurally similar to guanosine, differing by the presence of a methyl group at the nitrogen-1 position
Preparation Methods
1-Methylisoguanosine can be synthesized through the methylation of isoguanosine . The synthetic route typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.
Chemical Reactions Analysis
1-Methylisoguanosine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include aqueous or organic solvents, varying temperatures, and specific catalysts depending on the desired reaction. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
1-Methylisoguanosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: this compound has shown potential as a therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-Methylisoguanosine involves its interaction with adenosine receptors, particularly the A1 receptor . This interaction leads to various physiological effects, including modulation of cardiovascular functions and muscle relaxation. The compound is resistant to degradation by adenosine deaminase, which contributes to its prolonged activity . Molecular targets and pathways involved include the adenosine receptor signaling pathways and related downstream effects .
Comparison with Similar Compounds
1-Methylisoguanosine is unique due to its specific methylation at the nitrogen-1 position, which distinguishes it from other nucleosides such as guanosine and isoguanosine . Similar compounds include:
Isoguanosine: An isomer of guanosine with different functional group positions.
Guanosine: A naturally occurring nucleoside with a similar structure but lacking the methyl group.
Doridosine: A close derivative of this compound found in marine organisms.
These compounds share some biochemical properties but differ in their specific interactions and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
73027-05-1 |
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Molecular Formula |
C11H17N5O5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-3,4-dihydropurin-2-one |
InChI |
InChI=1S/C11H17N5O5/c1-15-8(12)5-9(14-11(15)20)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,9-10,17-19H,2,12H2,1H3,(H,14,20)/t4-,6-,7-,9?,10-/m1/s1 |
InChI Key |
QPKAXGGZEQOSRT-AFPKLJJXSA-N |
SMILES |
CN1C(=C2C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Isomeric SMILES |
CN1C(=C2C(NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
CN1C(=C2C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Synonyms |
1-methylisoguanosine doridosine N(1)-methylisoguanosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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